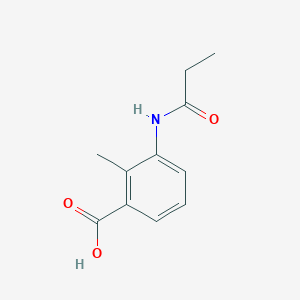
2-Methyl-3-(propanoylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(propanoylamino)benzoic acid, also known as Mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It belongs to the class of anthranilic acid derivatives and is structurally related to other NSAIDs such as aspirin and ibuprofen. Mefenamic acid is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation.
Mecanismo De Acción
2-Methyl-3-(propanoylamino)benzoic acid acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that are involved in pain and inflammation. By inhibiting COX enzymes, 2-Methyl-3-(propanoylamino)benzoic acid acid reduces the production of prostaglandins, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects
2-Methyl-3-(propanoylamino)benzoic acid acid has been shown to have several biochemical and physiological effects. It has been found to inhibit platelet aggregation, which can reduce the risk of blood clots. It has also been shown to have anti-inflammatory and analgesic effects, which can reduce pain and inflammation. Additionally, 2-Methyl-3-(propanoylamino)benzoic acid acid has been found to have antipyretic effects, which can reduce fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-3-(propanoylamino)benzoic acid acid has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. It has also been extensively studied, and its effects on various physiological and biochemical processes are well understood. However, 2-Methyl-3-(propanoylamino)benzoic acid acid also has some limitations for lab experiments. It can cause gastric mucosal damage, which can affect the results of experiments involving the gastrointestinal tract. Additionally, it can have interactions with other drugs, which can affect the results of experiments involving multiple drugs.
Direcciones Futuras
There are several future directions for the study of 2-Methyl-3-(propanoylamino)benzoic acid acid. One direction is to investigate its effects on other physiological and biochemical processes, such as its effects on the immune system and the cardiovascular system. Another direction is to investigate its potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Additionally, further studies are needed to investigate the mechanisms underlying the gastric mucosal damage caused by 2-Methyl-3-(propanoylamino)benzoic acid acid, and to develop strategies to mitigate this effect.
Métodos De Síntesis
2-Methyl-3-(propanoylamino)benzoic acid acid can be synthesized through a multi-step process starting from 2,3-dimethylaniline. The first step involves the nitration of 2,3-dimethylaniline to form 2,3-dimethyl-4-nitroaniline. The nitro group is then reduced to an amino group using hydrogenation or other reducing agents. The resulting 2,3-dimethyl-4-aminobenzoic acid is then acylated with propanoyl chloride to form 2-methyl-3-(propanoylamino)benzoic acid.
Aplicaciones Científicas De Investigación
2-Methyl-3-(propanoylamino)benzoic acid acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in various scientific research studies to investigate its effects on various physiological and biochemical processes. For example, 2-Methyl-3-(propanoylamino)benzoic acid acid has been shown to inhibit the production of prostaglandins, which are involved in pain and inflammation. It has also been studied for its effects on platelet aggregation, blood clotting, and gastric mucosal damage.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
2-methyl-3-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-4-5-8(7(9)2)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
Clave InChI |
ZHKHSEIFNYQHDC-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC(=C1C)C(=O)O |
SMILES canónico |
CCC(=O)NC1=CC=CC(=C1C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B243453.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B243455.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B243456.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243457.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243458.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B243460.png)
![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B243462.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]pentanamide](/img/structure/B243464.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B243465.png)
![N-[2-(4-butanoylpiperazin-1-yl)-5-chlorophenyl]-4-fluorobenzamide](/img/structure/B243468.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B243469.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B243471.png)
![N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B243478.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-3-fluorobenzamide](/img/structure/B243487.png)